molecular formula C17H15ClN6 B2685918 4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile CAS No. 1164531-01-4

4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile

Cat. No.: B2685918
CAS No.: 1164531-01-4
M. Wt: 338.8
InChI Key: GCLAASLSAIINIF-SAPNQHFASA-N
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Description

4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a butadiene chain with three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the butadiene chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The piperazine ring and the 4-chlorophenyl group are key functional groups that enable the compound to bind to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile is unique due to its combination of a piperazine ring, a 4-chlorophenyl group, and a butadiene chain with three cyano groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS No. 1164531-01-4) is a complex organic compound notable for its potential biological activities. Its structure includes a piperazine ring and multiple cyano groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H15ClN6
  • Molar Mass : 338.79 g/mol
  • Synonyms : 1-Propene-1,1,3-tricarbonitrile, 3-[amino[4-(4-chlorophenyl)-1-piperazinyl]methylene]-, (3E)-

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine moiety and the 4-chlorophenyl group are crucial for binding to various receptors and enzymes:

  • Receptor Interaction : The compound may modulate neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways.
  • Antimicrobial Effects : The compound has been investigated for its potential antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Study :
    • A study conducted on human colon cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics. This suggests potential for development as a novel antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound as well as its biological evaluations:

  • Synthesis : The synthesis typically involves multi-step reactions using strong bases and protective groups to ensure stability during intermediate stages.
  • Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Table 2: Synthesis Overview

StepReagents UsedYield (%)
Initial ReactionDBU, protective groups85
PurificationRecrystallization90
Final CharacterizationNMR, MS-

Properties

IUPAC Name

(3E)-4-amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c18-15-1-3-16(4-2-15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLAASLSAIINIF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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